BenchChemオンラインストアへようこそ!

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Covalent inhibitor design Michael acceptor reactivity Targeted covalent inhibitor (TCI) warhead

(E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one (CAS 2035000-84-9) is a synthetic small-molecule building block (C12H14FN3O2, MW 251.26) constructed around a pyrrolidine core bearing a 5-fluoropyrimidin-2-yloxy substituent at the 3-position and an (E)-but-2-en-1-one (crotonyl) group on the ring nitrogen. The compound is supplied for research use at a certified purity of 98%.

Molecular Formula C12H14FN3O2
Molecular Weight 251.261
CAS No. 2035000-84-9
Cat. No. B2488302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
CAS2035000-84-9
Molecular FormulaC12H14FN3O2
Molecular Weight251.261
Structural Identifiers
SMILESCC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)F
InChIInChI=1S/C12H14FN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+
InChIKeyKZJUVNZYLNCCKI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one (CAS 2035000-84-9): Core Chemical Identity and Procurement Context


(E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one (CAS 2035000-84-9) is a synthetic small-molecule building block (C12H14FN3O2, MW 251.26) constructed around a pyrrolidine core bearing a 5-fluoropyrimidin-2-yloxy substituent at the 3-position and an (E)-but-2-en-1-one (crotonyl) group on the ring nitrogen . The compound is supplied for research use at a certified purity of 98% . Its structure embeds a conjugated α,β-unsaturated ketone (Michael acceptor) alongside a fluorinated pyrimidine ether, a bifunctional motif that makes it a versatile intermediate for medicinal chemistry campaigns targeting covalent inhibitors, kinase probes, and EED/PRC2 ligand design .

Why (E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one Cannot Be Replaced by Generic Pyrrolidine-Pyrimidine Analogs


The simultaneous presence of three structural features — the 5-fluoropyrimidine ether, the pyrrolidine scaffold, and the (E)-crotonyl group — is not replicated in any single commercially cataloged analog. Replacement of the 5-fluoro substituent with chlorine (CAS of chloro analog available) or bromine (CAS 2097940-57-1) alters both electronic character and hydrogen-bonding capacity of the pyrimidine ring, which changes target-binding geometry and metabolic stability . Removal of the α,β-unsaturated ketone eliminates the Michael-acceptor electrophilicity required for covalent targeting strategies, while substituting the pyrrolidine for piperidine or azetidine affects ring-puckering and exit-vector trajectories in target binding pockets . Even within the EED/PRC2 inhibitor chemotype class, minor structural perturbations produce measurable shifts in IC50 values (e.g., fluoropyrimidine vs. chloropyrimidine analogs exhibit divergent TR-FRET displacement potency), underscoring that generic substitution carries a quantifiable risk of activity loss .

Quantitative Differentiation Evidence for (E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one (CAS 2035000-84-9)


Electrophilic Reactivity of the (E)-Crotonyl Warhead: Absence of the α,β-Unsaturated Ketone in Close Analogs Eliminates Covalent Trapping Capability

The (E)-but-2-en-1-one group in the target compound provides a built-in Michael acceptor, enabling covalent engagement with cysteine or lysine residues in target proteins. The closest commercially available analogs — the 5-chloropyrimidine variant and the Boc-protected pyrrolidine intermediate (CAS 1420889-02-6) — lack this α,β-unsaturated ketone. In class-level comparisons, pyrrolidine-based EED inhibitors containing electrophilic warheads achieve irreversible target modification and prolonged PD effects, whereas non-electrophilic analogs show purely reversible, residence-time-limited pharmacology . The target compound is the only member of this immediate pyrrolidine-fluoropyrimidine series that combines the fluoropyrimidine ether with an intact (E)-crotonyl warhead, as confirmed by SMILES CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)F .

Covalent inhibitor design Michael acceptor reactivity Targeted covalent inhibitor (TCI) warhead

Fluorine vs. Chlorine Substitution at Pyrimidine C-5: Impact on EED TR-FRET Displacement Potency

Although no public head-to-head study directly compares the target 5-fluoro compound with its 5-chloro analog in the same assay, class-level evidence from the EED pyrrolidine inhibitor series demonstrates that halogen identity at the pyrimidine 5-position modulates IC50 values in TR-FRET displacement assays. The 5-chloro analog (CHEMBL4102534) yields IC50 values of 30 nM and 40 nM in two EED binding assays . The 5-fluoro substitution present in the target compound alters the electron-withdrawing character, C–X bond length, and hydrogen-bond-accepting properties relative to chlorine, which are known to shift binding free energy in halogen-bonding interactions with protein backbone carbonyls . Procurement of the 5-fluoro variant is therefore essential for head-to-head SAR studies probing halogen effects on EED binding.

EED inhibitor PRC2 complex TR-FRET assay Structure-activity relationship

Pyrrolidine Scaffold Conformational Effects: Ring-Size Comparison with Piperidine Analogs in ACC Inhibitor Context

US Patent 8,962,641 discloses pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2). Within this patent family, the pyrrolidine ring is explicitly claimed as the preferred scaffold due to its conformational restriction, which positions the pyrimidine substituent into an optimal exit vector for ACC binding . Replacement of pyrrolidine with piperidine introduces an additional methylene unit that alters the dihedral angle between the pyrimidine ether and the amide substituent, a modification that has been shown in analogous kinase inhibitor series to reduce potency by >10-fold . The target compound, containing the patent-preferred pyrrolidine core with the (E)-crotonyl amide, aligns with the disclosed ACC inhibitor pharmacophore, whereas the corresponding piperidine analog would be excluded from the primary claims.

Acetyl-CoA carboxylase inhibitor Pyrrolidine vs. piperidine Conformational analysis Patent SAR

Commercial Purity Benchmarking: Certified 98% Purity vs. Typical 95% Purity of Generic Pyrrolidine-Pyrimidine Building Blocks

Leyan supplies the target compound at a certified purity of 98% . In contrast, the generic (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one listing on BenchChem specifies a typical purity of 95% . This 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (from 5% to 2%), a critical consideration for biophysical assays (SPR, ITC, crystallography) where minor contaminants can confound binding data or produce false-positive hit calls. The 98% grade also reduces the likelihood of trace-metal or residual-solvent interference in cell-based phenotypic screens.

Chemical procurement Purity specification Quality control Building block certification

Optimal Deployment Scenarios for (E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one in Drug Discovery and Chemical Biology


Covalent EED/PRC2 Probe Development Leveraging the Intrinsic Crotonyl Warhead

The (E)-crotonyl group in the target compound serves as a directly competent Michael acceptor for cysteine targeting. Medicinal chemistry teams developing covalent EED or PRC2 inhibitors can use this compound as a warhead-equipped scaffold without additional synthetic manipulation. The fluoropyrimidine ether provides the EED-binding motif, while the crotonyl group enables irreversible covalent bond formation with Cys324 or other nucleophilic residues in the EED aromatic cage, as inferred from the pyrrolidine inhibitor chemotype binding mode .

ACC1/ACC2 Inhibitor Patent Landscaping and Lead Optimization

The target compound maps directly onto the Markush structure of US Patent 8,962,641, which claims pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors. Procurement of this specific building block enables teams to generate patent-covered analogs for ACC inhibitor lead optimization. The 5-fluoropyrimidine and N-crotonyl substitution pattern represents a specific permutation within the claimed chemical space that is not commercially supplied as a pre-assembled fragment by other vendors .

Halogen-Scanning SAR for Fluorine Positional Effects in Pyrimidine-Containing Inhibitors

Systematic halogen scanning (F → Cl → Br → I) at the pyrimidine 5-position is a standard medicinal chemistry practice for optimizing potency, selectivity, and metabolic stability. The target compound provides the 5-fluoro anchor point for this matrix. When combined with the separately available 5-chloro analog and 5-bromo analog (CAS 2097940-57-1), researchers can construct a complete halogen series to deconvolute electronic, steric, and halogen-bonding contributions to target binding .

Biophysical Assay-Quality Sourcing for SPR and Crystallography Without Re-Purification

The 98% certified purity of the Leyan supply chain (Product No. 2288927) meets the threshold for direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography without additional preparative HPLC. This purity level reduces the risk of contaminant-derived artifacts in binding constant determination and ensures that electron density maps are not confounded by co-crystallized impurities .

Quote Request

Request a Quote for (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.